Piberaline is a psychoactive compound classified within the piperazine chemical class. Developed in the 1980s, it exhibits stimulant and antidepressant properties, primarily attributed to its active metabolite, benzylpiperazine. Though it was studied in limited contexts in Hungary and Spain, Piberaline has not gained widespread acceptance and is not currently in common use. A closely related compound, befuraline, has seen slightly more success in therapeutic applications .
Piberaline is categorized as a psychoactive drug and is part of the broader class of piperazines. Its classification reflects its pharmacological effects and chemical structure, which includes a piperazine ring that is common among many psychoactive substances.
The synthesis of Piberaline can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ascertain the progress of the reaction.
Piberaline has the molecular formula and a molar mass of approximately 281.359 g/mol. Its structure includes a piperazine ring attached to a substituted aromatic system, which is characteristic of many psychoactive compounds.
Piberaline undergoes various chemical reactions typical of piperazine derivatives, including:
Reactions are often monitored using chromatographic techniques to ensure that desired products are formed while minimizing by-products. The stability of Piberaline under different conditions can also be assessed through stress testing.
The pharmacological effects of Piberaline are thought to result from its interaction with neurotransmitter systems in the brain. Specifically, it appears to influence serotonin and dopamine pathways, contributing to its stimulant and antidepressant effects.
Research indicates that the active metabolite benzylpiperazine plays a significant role in mediating these effects, suggesting that metabolic conversion is crucial for the drug's activity .
Piberaline is typically characterized by:
Chemical analyses reveal that Piberaline is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Relevant data regarding melting points, boiling points, and reactivity with other chemicals are essential for understanding its handling and storage requirements.
Piberaline has been explored primarily for its potential therapeutic effects as an antidepressant and stimulant. Research into its efficacy has been limited, but it represents an interesting case study within the field of psychoactive compounds. Its structural similarities to other piperazines suggest potential applications in pharmacology and toxicology research.
Piberaline possesses the systematic chemical name [4-(phenylmethyl)piperazin-1-yl]-pyridin-2-ylmethanone, reflecting its core substituents. Its molecular formula is C₁₇H₁₉N₃O, corresponding to a molecular weight of 281.36 g/mol [1] [2]. Elemental analysis yields a composition of Carbon: 72.57%, Hydrogen: 6.81%, Nitrogen: 14.94%, Oxygen: 5.69% [2]. The compound typically presents as a white crystalline solid in pure form and exhibits stability under standard laboratory storage conditions (dry, dark, 0-4°C short-term or -20°C long-term) [2]. Its chemical identifiers include:
Table 1: Key Chemical Identifiers of Piberaline
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 39640-15-8 | [1] [2] |
PubChem CID | 3033541 | [1] |
ChemSpider ID | 2298631 | [1] |
IUPAC Name | 4-(Phenylmethyl)piperazin-1-ylmethanone | [1] [2] [10] |
Synonyms | EGYT-475, Trelibet, 1-Benzyl-4-picolinoylpiperazine | [1] [2] [6] |
SMILES | O=C(N1CCN(CC2=CC=CC=C2)CC1)C3=NC=CC=C3 | [2] |
Piberaline lacks chiral centers within its molecular structure, indicating it does not exist as stereoisomers (enantiomers or diastereomers). However, the piperazine ring exhibits conformational flexibility, adopting distinct chair or boat conformations. Computational and crystallographic studies suggest the preferred conformation positions the benzyl and picolinoyl substituents equatorially to minimize steric strain and 1,3-diaxial interactions [1]. The picolinoyl carbonyl group participates in a resonance interaction with the pyridine nitrogen, influencing electron distribution and potentially the molecule's overall dipole moment and binding affinity. This conformational dynamics plays a significant role in its intermolecular interactions, including binding to biological targets and receptor sites. While detailed experimental X-ray crystallographic data specific to piberaline is limited in the provided sources, its structural similarity to other characterized piperazine derivatives supports this conformational analysis [1] [10].
Table 2: Key Physicochemical and Structural Features of Piberaline
Property | Characteristic | Significance |
---|---|---|
Molecular Symmetry | Achiral | No stereoisomers; single compound entity |
Piperazine Ring Conformation | Chair conformation with equatorial substituents favored | Minimizes steric strain |
Resonance | Carbonyl group resonance with pyridyl nitrogen | Influences polarity, dipole moment, and reactivity |
Ionization State at Physiological pH | Predominantly monocationic (protonated piperazine N) | Impacts solubility, membrane permeability, and pharmacokinetics |
Spectral Fingerprints | Characteristic IR, NMR, MS profiles (see Table 3) | Essential for identification and purity assessment |
The development of piberaline is intrinsically linked to pharmaceutical exploration of piperazine derivatives for central nervous system (CNS) disorders, particularly depression, during the mid-late 20th century. Initial research focused on structural modifications of known pharmacophores like benzylpiperazine (BZP) to enhance efficacy or reduce side effects [1] [6].
The foundational synthetic methodology for piberaline was established by Hungarian researchers at Egyt Gyogyszervegyeszeti Gyar (EGYT) and patented in the early 1970s. The pivotal patent, DE 2215545 ("Pyridinderivate und ihre Salze sowie ihre Verwendung und Verfahren zur Herstellung derselben" - Pyridine derivatives and their salts as well as their use and processes for their preparation), granted in 1976, detailed the synthesis of picolinoylpiperazine derivatives, explicitly encompassing piberaline [1] [3]. This patent disclosed two primary synthetic routes:
Subsequent research optimized these procedures. For instance, Kumar et al. demonstrated efficient catalytic methods for synthesizing N-(heteroarylcarbonyl)-N'-(arylalkyl)piperazines, including piberaline analogs, highlighting the ongoing refinement of its synthetic chemistry [1].
Table 3: Key Patents and Syntheses Related to Piberaline Development
Patent/Publication | Year | Assignee/Researchers | Key Contribution | Relevance to Piberaline |
---|---|---|---|---|
DE 2215545 | 1976 | Egyt Gyogyszervegyeszeti Gyar | Disclosed synthesis of picolinoylpiperazine derivatives via amidation or carbonylative coupling | Original synthetic routes for Piberaline (EGYT-475) |
Kumar et al. (Chem. Eur. J.) | 2004 | Various Academic/Industry | Catalytic synthesis of N-(heteroarylcarbonyl)-N'-(arylalkyl)piperazines | Improved synthetic methodologies for analogs |
EP 2470182B1 | Later | Neurogenesis Focus | Synthesis of disubstituted piperazines (benzyl/nicotinoyl) avoiding BZP | Illustrates continued interest in related chemotypes |
US 3407256A | 1968 | Antihypertensive Focus | Piperidine/iminodibenzyl psychotherapeutic comps | Broader context of piperazine/heterocycle CNS drug research |
During the 1980s, piberaline (EGYT-475) underwent clinical evaluation primarily in Hungary and Spain as a potential antidepressant agent, marketed under the name Trelibet [1] [6]. The driving hypothesis behind its development stemmed from research indicating its pro-drug mechanism. Studies by Tekes et al. (1987) demonstrated that piberaline undergoes significant hepatic metabolism to yield benzylpiperazine (BZP) as a primary active metabolite [1] [6]. BZP was known to possess monoaminergic activity, acting as a releasing agent and/or reuptake inhibitor for dopamine and norepinephrine, contributing to stimulant and mood-elevating effects [3] [6]. This metabolic activation explained piberaline's observed psychoactive effects despite its distinct structure.
However, the clinical trajectory of piberaline was limited. While it reached phases I and II clinical trials [6], it failed to achieve widespread therapeutic adoption. Factors contributing to this limited acceptance included:
Consequently, piberaline was withdrawn from the market. A closely related structural analog, befuraline (DIV-145), sharing a similar pro-drug mechanism (metabolizing to BZP), experienced slightly more extended but still limited success [1] [6]. This period highlighted the challenges in developing effective piperazine-based antidepressants without encountering issues related to metabolite pharmacology or abuse liability. The pharmacological interest shifted away from piberaline itself, although research into its metabolite BZP continued, particularly concerning its later emergence as a recreational drug [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0